molecular formula C10H16O3 B2799016 Ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate CAS No. 1001180-78-4

Ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate

Cat. No.: B2799016
CAS No.: 1001180-78-4
M. Wt: 184.235
InChI Key: CDOYMQTVAXPCPY-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate is an organic compound with the molecular formula C10H16O3. It is characterized by a five-membered cyclopentane ring with a ketone and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate typically involves the esterification of 2,2-dimethyl-5-oxocyclopentanecarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes using microreactors. These methods offer enhanced control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions are crucial in enzyme-catalyzed reactions and other biochemical processes .

Comparison with Similar Compounds

  • Ethyl 2-oxocyclopentanecarboxylate
  • Ethyl 3-methyl-2-oxocyclopentanecarboxylate
  • Ethyl 1-methyl-2-oxocyclopentanecarboxylate

Uniqueness: Ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate is unique due to the presence of two methyl groups at the 2-position, which can influence its steric and electronic properties. This structural feature can affect its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

ethyl 2,2-dimethyl-5-oxocyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-4-13-9(12)8-7(11)5-6-10(8,2)3/h8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOYMQTVAXPCPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CCC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001180-78-4
Record name ethyl 2,2-dimethyl-5-oxocyclopentane-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Rhodium acetate (170 mg) was added to a solution of ethyl 2-diazo-6-methyl-3-oxoheptanoate (0.5 g) in DCM (80 mL). A solution of ethyl 2-diazo-6-methyl-3-oxoheptanoate (7.652 g) in DCM (50 mL) was added in portions. The mixture was stirred at room temperature for 1 hour. 1N HCl (100 mL) was added. The organic phase was separated. The aqueous phase was extracted with DCM (100 mL). The combined DCM solutions were dried (Na2SO4). After filtration and concentration, the crude material was purified with flash chromatography to give ethyl 2,2-dimethyl-5-oxocyclopentanecarboxylate (7.54 g). 1H NMR (CDCl3, 400 MHz) δ (ppm): 4.25-4.09 (m, 2H), 2.52-2.37 (m, 2H), 2.03-1.99 (m, 2H), 1.80-1.67 (m 1H), 1.33-1.26 (m, 9H).
Name
ethyl 2-diazo-6-methyl-3-oxoheptanoate
Quantity
7.652 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
ethyl 2-diazo-6-methyl-3-oxoheptanoate
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Quantity
170 mg
Type
catalyst
Reaction Step Three

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